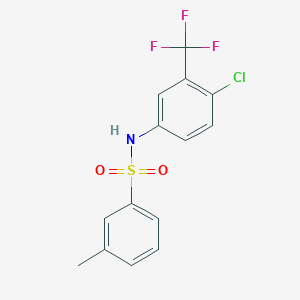
N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules, making it a valuable component in medicinal chemistry and other scientific research areas.
作用機序
Target of Action
The primary target of N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a tyrosine-protein kinase that acts as a cell-surface receptor for VEGFA, VEGFC, and VEGFD. It plays an essential role in the regulation of angiogenesis, vascular development, and vascular permeability .
Mode of Action
This compound interacts with its target, VEGFR2, by binding to it. This binding can inhibit the activity of the receptor, thereby preventing the downstream signaling pathways that are activated by the VEGF ligands .
Biochemical Pathways
The interaction of this compound with VEGFR2 affects the VEGF signaling pathway. This pathway is crucial for angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting VEGFR2, the compound can disrupt angiogenesis, which can have significant effects on processes such as tumor growth and metastasis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis. By preventing the formation of new blood vessels, the compound can potentially limit the growth of tumors, as these growths require a blood supply to deliver the necessary nutrients for continued growth .
生化学分析
Cellular Effects
A related compound, CTPB, which is a potent small molecule activator of the histone acetyltransferase p300/CBP, has been shown to promote the survival and neurite growth of SH-SY5Y neuronal cells .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide in laboratory settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 3-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Biological Research: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.
類似化合物との比較
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-chloro-3-(trifluoromethyl)aniline
Uniqueness
N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the sulfonamide moiety enhances its stability and potential for diverse applications compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2S/c1-9-3-2-4-11(7-9)22(20,21)19-10-5-6-13(15)12(8-10)14(16,17)18/h2-8,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIPEMCAXJKEHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,4-dimethoxyphenyl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492484.png)
![5-bromo-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B492485.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B492487.png)
![2-(3,4-dimethoxyphenyl)-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide](/img/structure/B492488.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide](/img/structure/B492490.png)
![N-(3-chlorophenyl)-N'-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492493.png)
![N-(3-chlorophenyl)-N'-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492494.png)
![5-bromo-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-furamide](/img/structure/B492495.png)
![N-(3-chlorophenyl)-N'-(3-imidazo[1,2-a]pyridin-2-ylphenyl)urea](/img/structure/B492497.png)
![N-(4-methoxyphenyl)-N'-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492498.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B492499.png)
![N-(4-methoxyphenyl)-N'-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492501.png)
![3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA](/img/structure/B492503.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-N'-phenylurea](/img/structure/B492506.png)
